molecular formula C11H13N3O4 B231907 7-Deazanebularin CAS No. 16754-83-9

7-Deazanebularin

Cat. No.: B231907
CAS No.: 16754-83-9
M. Wt: 251.24 g/mol
InChI Key: AAVNIPCGOZFQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Deazanebularin is a purine nucleoside analogue characterized by the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom (7-deaza modification) . First studied in the 1970s, it exhibits cytotoxic properties by integrating into cellular and viral nucleic acids after phosphorylation . Its metabolic pathway involves rapid conversion into nucleotide pools, where it substitutes for adenine or guanine in DNA and RNA, particularly at the 3' termini of tRNA molecules . Additionally, this compound serves as a fluorescent coenzyme analogue in diphosphopyridine nucleotide (DPN+) systems, enabling unique biochemical studies .

Properties

CAS No.

16754-83-9

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

2-(hydroxymethyl)-5-pyrrolo[2,3-d]pyrimidin-7-yloxolane-3,4-diol

InChI

InChI=1S/C11H13N3O4/c15-4-7-8(16)9(17)11(18-7)14-2-1-6-3-12-5-13-10(6)14/h1-3,5,7-9,11,15-17H,4H2

InChI Key

AAVNIPCGOZFQJG-UHFFFAOYSA-N

SMILES

C1=CN(C2=NC=NC=C21)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=CN(C2=NC=NC=C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CN(C2=NC=NC=C21)C3C(C(C(O3)CO)O)O

Synonyms

7 deazanebularin
7-beta-D-ribofuranosyl-7H-pyrrolo-(2,3-d)pyrimidine
7-deazanebularin
pyrrolo(4,3-d)-pyrimidine-3-beta-D ribofuranoside

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 7-deazanebularin lies in its 7-deaza-purine core, distinguishing it from other nucleoside analogues (Table 1).

Table 1: Structural Features of this compound and Related Compounds

Compound Core Structure Key Modifications Functional Groups
This compound Purine nucleoside 7-deaza modification 6-amino group, ribose sugar
Formycin Purine nucleoside 7-aza modification Formycin-specific ring
2-Aminopurine Riboside Purine nucleoside 2-amino substitution Ribose sugar, 2-aminopurine
7-Deazaxanthine Xanthine derivative 7-deaza modification, xanthine base 2,6-dioxo groups
  • Formycin : Shares a nitrogen-atom substitution (7-aza) but lacks the 7-deaza carbon, altering base-pairing behavior .
  • 2-Aminopurine Riboside: Retains the purine nitrogen scaffold but introduces a fluorescent 2-amino group, enhancing UV absorbance .
  • 7-Deazaxanthine : A base-only derivative with xanthine’s dioxo structure, primarily targeting enzymes like xanthine oxidase .
Biochemical Activities

Coenzyme Function: this compound, formycin, and 2-aminopurine riboside replace adenosine in DPN+ analogues, exhibiting fluorescence and coenzyme activity. All three show 20–150% efficiency relative to native DPN+ in dehydrogenase assays .

Coding Ambiguity: In ribosomal systems, this compound mimics adenine and guanine during tRNA binding but exclusively replaces adenine in amino acid incorporation.

Table 2: Biochemical Activity Profiles

Compound Coenzyme Efficiency (% of DPN+) Coding Specificity Hydrogen Bonds per Codon
This compound 20–150% Adenine (exclusive) 3
Formycin 20–150% Not studied N/A
2-Aminopurine Riboside 20–150% Adenine mimic 2 (standard pairing)
Pharmacological Effects

Cytotoxicity and Antiviral Activity: this compound inhibits cellular and viral nucleic acid synthesis at low concentrations (µM range), outperforming 7-deazaxanthine derivatives, which primarily target metabolic enzymes like xanthine oxidase .

Table 3: Pharmacological Effects

Compound Cytotoxicity (IC50) Nucleic Acid Synthesis Inhibition Antiviral Activity
This compound Low Strong (cellular/viral) Yes (DNA/RNA viruses)
7-Deazaxanthine Not reported Enzyme inhibition Not reported
Metabolic Incorporation

Unlike 7-deaza-dGTP (a DNA-specific analogue), this compound integrates into both DNA and RNA, with preferential accumulation in tRNA . Formycin and 2-aminopurine riboside are less efficiently incorporated, limiting their therapeutic utility .

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